6-Methyl-6-azaspiro[2.5]octane
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Overview
Description
6-Methyl-6-azaspiro[25]octane is a heterocyclic compound with the molecular formula C8H15N It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is known for its efficiency and safety when conducted in a microreaction system, which allows for precise control of reaction conditions such as temperature and reaction time .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous-flow synthesis. This method offers several advantages over traditional batch synthesis, including higher efficiency, better control over reaction parameters, and improved safety .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6-Methyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane: A closely related compound with similar structural features.
1-Oxa-6-azaspiro[2.5]octane: Another spiro compound with an oxygen atom in the ring structure.
N-Allyl-6-azaspiro[2.5]octane-1-carboxamide: A derivative with an allyl group and a carboxamide functional group
Uniqueness
6-Methyl-6-azaspiro[2.5]octane is unique due to the presence of a methyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its bioactivity in medicinal applications.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-4-8(2-3-8)5-7-9/h2-7H2,1H3 |
InChI Key |
QIJZCLCCTDBHEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC2)CC1 |
Origin of Product |
United States |
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